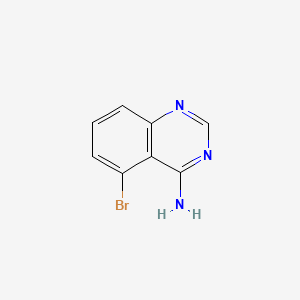

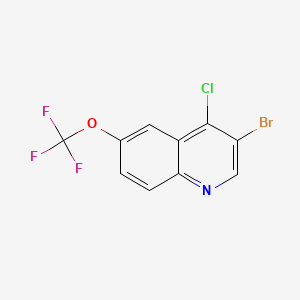

5-Bromoquinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

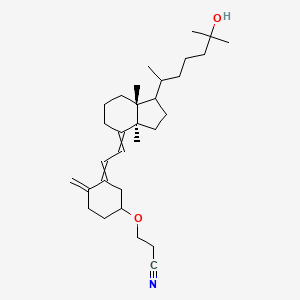

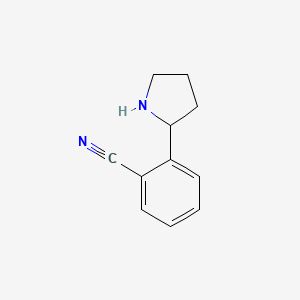

5-Bromoquinazolin-4-amine is a chemical compound with the molecular weight of 224.06 . It is used for research and development purposes .

Synthesis Analysis

Quinazoline derivatives, which include 5-Bromoquinazolin-4-amine, have drawn attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 5-Bromoquinazolin-4-amine can be analyzed using various techniques such as mass spectrometry-based proteomics , and other analytical techniques for structural characterization of proteins .Chemical Reactions Analysis

The chemical reactions involving 5-Bromoquinazolin-4-amine can be studied using various tools. For instance, voltammetry can be used to investigate redox-active intermediates . Also, the use of CV to measure coupled chemical reactions allows determination of potential catalysts .Physical And Chemical Properties Analysis

5-Bromoquinazolin-4-amine is a white to yellow solid . The InChI code is1S/C8H6BrN3/c9-5-2-1-3-6-7 (5)8 (10)12-4-11-6/h1-4H, (H2,10,11,12) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Active Compounds

5-Bromoquinazolin-4-amine serves as a precursor in the synthesis of a wide range of quinazolinone derivatives, showcasing its versatility in drug discovery. For instance, Malinowski et al. (2015) described the preparation of 6-substituted quinazolinone derivatives through reactions with amines and thiols, highlighting the potential cytotoxicity of some derivatives against cancer cell lines Malinowski et al., 2015. This underscores the compound's role in generating novel anticancer agents.

Anticancer Activity

Research on 5-Bromoquinazolin-4-amine derivatives has shown significant promise in anticancer applications. Mphahlele et al. (2018) synthesized indole-aminoquinazolines and evaluated their cytotoxicity against various cancer cell lines, discovering compounds with considerable activity Mphahlele et al., 2018. This highlights the therapeutic potential of 5-Bromoquinazolin-4-amine derivatives in treating cancer.

Antimicrobial and Antiviral Properties

Derivatives of 5-Bromoquinazolin-4-amine have been investigated for their antimicrobial and antiviral activities. Thomas et al. (2010) synthesized quinoline derivatives carrying a 1,2,3-triazole moiety, which exhibited moderate to very good antibacterial and antifungal activities Thomas et al., 2010. Additionally, Huang et al. (2021) optimized 4-anilinoquinoline libraries for dengue virus inhibition, identifying compounds with low micromolar EC50 values against the virus Huang et al., 2021. These studies demonstrate the compound's utility in developing new treatments for infectious diseases.

Safety And Hazards

Zukünftige Richtungen

The future directions of research involving 5-Bromoquinazolin-4-amine could involve the development of new dual-target inhibitors of BRD4, which is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Another direction could involve the development of more efficient and safer anticancer drugs .

Eigenschaften

IUPAC Name |

5-bromoquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJYEOHNMHOAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718770 |

Source

|

| Record name | 5-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinazolin-4-amine | |

CAS RN |

1201784-87-3 |

Source

|

| Record name | 5-Bromo-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)